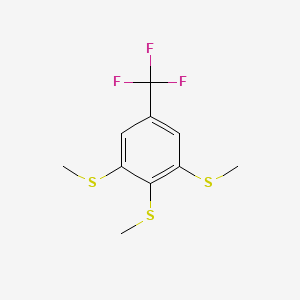
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Overview
Description
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of three methylsulfanyl groups and one trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Methylsulfanyl Groups: Thiolation reactions are employed to introduce the methylsulfanyl groups at the 1, 2, and 3 positions of the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 5 position using trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts can be used in the presence of catalysts.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the design of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,2,3-Tris(trimethylsiloxy)benzene: This compound has trimethylsiloxy groups instead of methylsulfanyl groups, leading to different chemical properties and applications.
1,2,3-Tris(trifluoromethyl)benzene: This compound has trifluoromethyl groups at the 1, 2, and 3 positions, resulting in distinct reactivity and uses.
Properties
IUPAC Name |
1,2,3-tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S3/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDLFLKJDPASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1SC)SC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334868 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65516-85-0 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


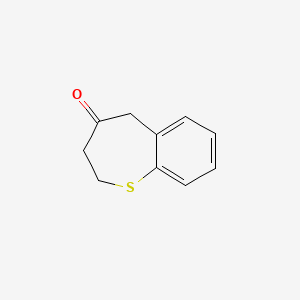
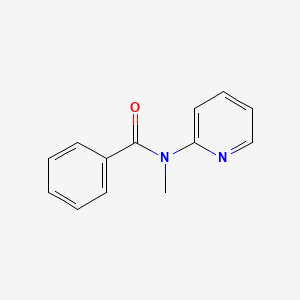
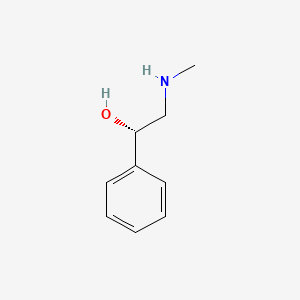

![1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE]](/img/structure/B1659429.png)
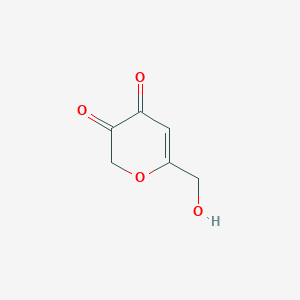
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)
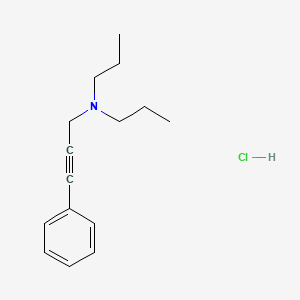


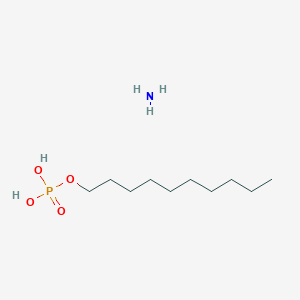
![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)
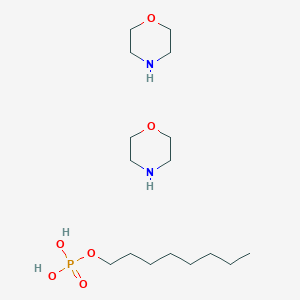
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
